molecular formula C11H8O5 B3138660 2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid CAS No. 462094-45-7

2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid

Cat. No. B3138660
CAS RN: 462094-45-7
M. Wt: 220.18 g/mol
InChI Key: HCADRKLBKXNECB-UHFFFAOYSA-N
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Description

“2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .


Synthesis Analysis

The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis of these heterocycles has been carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular structure of “2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid” can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid” can be studied using various techniques. For instance, the light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid” can be analyzed using various techniques such as NMR and IR spectroscopy .

Scientific Research Applications

Antimicrobial Activity

2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid: and its derivatives have demonstrated promising antimicrobial properties. Researchers have synthesized novel 4-hydroxycoumarin derivatives by treating this compound with various amines. Among these derivatives, some exhibit significant antimicrobial activity against standard strains . These findings suggest potential applications in combating bacterial and fungal infections.

Antioxidant Properties

The same 4-hydroxycoumarin derivatives were also evaluated for their total antioxidant activity. Using in vitro methods, researchers found that these compounds possess antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Thus, 2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid derivatives could contribute to health-promoting formulations .

Molecular Docking Studies

In silico studies using molecular docking techniques revealed that these derivatives exhibit good binding energies against 24-kDa DNA gyrase B fragment from E. coli. Notably, one derivative (4c) demonstrated maximum binding energy. Understanding the interaction between this compound and bacterial enzymes can guide drug design and development .

Cellulose Derivatives

Researchers have extended the applications of 2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid to the field of materials science. By incorporating it into cellulose, water-soluble photoactive derivatives were prepared. These derivatives could find use in areas such as photodegradable materials, sensors, and drug delivery systems .

Anti-Inflammatory Potential

Although not explicitly studied for anti-inflammatory effects, coumarin derivatives—including those related to 2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid —have shown promise in this area. Further investigations could explore their potential as anti-inflammatory agents .

Other Biological Activities

While the focus has been on antimicrobial and antioxidant properties, coumarin derivatives often exhibit additional bioactivities. These include anticoagulant, anti-HIV, and antitumor effects. Although specific studies on 2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid are limited, its structural similarity to other coumarins suggests broader applications .

Future Directions

The future directions for “2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid” could involve further exploration of its photoactive properties and potential applications in the design of smart materials .

properties

IUPAC Name

2-(2-oxochromen-4-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c12-10(13)6-15-9-5-11(14)16-8-4-2-1-3-7(8)9/h1-5H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCADRKLBKXNECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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